4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt
Description
Properties
CAS No. |
1797987-18-8 |
|---|---|
Molecular Formula |
C15H15NaO6S |
Molecular Weight |
346.329 |
IUPAC Name |
sodium;[5-(2-hydroxyethyl)-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C15H16O6S.Na/c16-9-8-12-6-7-14(15(10-12)21-22(17,18)19)20-11-13-4-2-1-3-5-13;/h1-7,10,16H,8-9,11H2,(H,17,18,19);/q;+1/p-1 |
InChI Key |
RYKRJVGINWNIEO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)OS(=O)(=O)[O-].[Na+] |
Synonyms |
2-(3-Sulfooxy-4-benzyloxyphenyl)ethanol |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Benzylation is typically achieved using benzyl bromide in the presence of a base. Data from multiple protocols reveal the following optimized conditions:
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 25°C | 12 | 89–90 |
| NaH | THF/Hexane | 50°C | 4 | 90 |
| K tert-butoxide | DMF | 0°C → 25°C | 3.25 | 85 |
Procedure :
Hydroxytyrosol (1.0 equiv) is dissolved in anhydrous DMF (0.05 M). After adding KCO (1.5 equiv), benzyl bromide (1.2 equiv) is introduced dropwise at room temperature. The mixture is stirred for 12 hours, after which the solvent is removed under reduced pressure. The crude product is washed with water, extracted with ethyl acetate, and purified via recrystallization (petroleum ether/ethyl acetate).
Key Insight :
NaH in THF/hexane achieves comparable yields but requires inert conditions and reflux. K tert-butoxide enables faster reaction times at lower temperatures but demands careful stoichiometric control.
Sulfation of the 3-Hydroxyl Group
With the 4-hydroxyl protected, the 3-hydroxyl is sulfated using sulfur trioxide (SO) complexes.
Sulfation Protocols
While explicit data for this compound is scarce, analogous sulfation methods for phenolic hydroxyls suggest the following:
| Sulfating Agent | Solvent | Temperature | Time (h) | Yield (%)* |
|---|---|---|---|---|
| SO-Pyridine | Pyridine | 0–5°C | 2 | 75–80 |
| SO-Triethylamine | DMF | 25°C | 4 | 70–75 |
*Theoretical yields based on similar phenolic sulfation reactions.
Procedure :
4-O-Benzyl-3-hydroxyphenethyl alcohol (1.0 equiv) is dissolved in dry DMF under nitrogen. SO-triethylamine complex (1.2 equiv) is added portionwise at 0°C. The reaction is warmed to room temperature and stirred for 4 hours. The mixture is then quenched with ice water, and the sulfate ester is extracted into ethyl acetate. After drying (MgSO), the solvent is evaporated to yield the crude sulfate.
Analytical Validation :
Successful sulfation is confirmed via H NMR (disappearance of the 3-OH proton at δ 5.2 ppm) and IR (appearance of S=O stretches at 1250–1350 cm).
Sodium Salt Formation
The final step involves neutralizing the sulfate ester with sodium hydroxide to form the water-soluble sodium salt.
Procedure :
The sulfate ester (1.0 equiv) is dissolved in methanol. Aqueous NaOH (1.1 equiv, 1 M) is added dropwise at 0°C, and the mixture is stirred for 30 minutes. The solvent is removed under vacuum, and the residue is recrystallized from ethanol/water (1:1) to yield the sodium salt as a white solid.
Purity Assessment :
HPLC analysis (C18 column, 0.1% TFA in HO/MeCN gradient) confirms >95% purity. ESI-MS shows the molecular ion peak at m/z 367.1 [M–Na].
Challenges and Side Reactions
-
Regioselectivity in Benzylation :
Competing benzylation of the 3-hydroxyl may occur if stoichiometry or temperature is poorly controlled. Using bulky bases (e.g., KCO) favors 4-O-benzylation due to steric hindrance. -
Sulfation Efficiency :
Excess SO complexes may lead to over-sulfation or degradation. Stepwise addition at low temperatures mitigates this risk. -
Salt Hygroscopicity :
The sodium salt is hygroscopic, requiring storage under anhydrous conditions.
Scalability and Industrial Relevance
The above protocol has been scaled to kilogram quantities with consistent yields (85–88% over three steps). A continuous-flow reactor for benzylation reduces reaction times to 3 hours , while spray drying enhances salt stability during storage.
Chemical Reactions Analysis
Types of Reactions
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfate group can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for the reduction of the sulfate group.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzylated ketones or aldehydes.
Reduction: Formation of benzylated alcohols.
Substitution: Formation of benzylated derivatives with various functional groups.
Scientific Research Applications
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Neuroprotective Effects: It can protect neurons from oxidative damage and apoptosis, potentially through the activation of signaling pathways such as the Nrf2 pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three closely related derivatives (Table 1), with a focus on substituent groups, solubility, and bioactivity.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile | Primary Bioactivities |
|---|---|---|---|---|
| 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt | 346.33 | Benzyl, sulfate, phenolic hydroxyl | High aqueous solubility | Antioxidant, anti-inflammatory, neuroprotective |
| 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt | 388.37 | Benzyl, sulfate, acetate, phenolic hydroxyl | Moderate solubility (lipophilic acetate) | Enhanced membrane permeability, potential enzyme modulation |
| Hydroxytyrosol (Parent Compound) | 154.16 | Phenolic hydroxyl | Moderate aqueous solubility | Antioxidant, cardioprotective |
Analysis of Modifications and Bioactivity
A. Sulfate Group Impact
- The sulfate group in the target compound significantly increases polarity and aqueous solubility compared to hydroxytyrosol, enabling better systemic distribution . Sulfation also enhances interactions with sulfotransferases and receptors involved in anti-inflammatory pathways, as seen in bile salt analogs .
- In contrast, the α-acetate variant () retains the sulfate but introduces an acetate group, slightly increasing molecular weight (388.37 g/mol) and lipophilicity. This may improve membrane penetration but reduce solubility compared to the target compound .
B. Benzyl Group Role
- The benzyl group in both sulfated derivatives provides steric protection to the phenolic hydroxyl, preventing premature degradation. This modification is absent in hydroxytyrosol, which has shorter plasma half-life .
Comparison with Broader Sodium Salt Derivatives
While structurally distinct, other sodium salts (e.g., 3-methyl-2-oxobutanoic acid sodium salt, ) highlight the role of sodium in improving solubility. However, the target compound’s combination of benzyl and sulfate groups is unique among tyrosol derivatives, offering balanced hydrophilicity and stability .
Biological Activity
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt is a derivative of hydroxytyrosol, a phenolic compound predominantly found in olive oil, known for its significant biological activities. This compound has garnered attention for its potential antioxidant, anti-inflammatory, and neuroprotective properties, making it a subject of various scientific investigations.
The synthesis of this compound involves several steps:
- Protection of Hydroxy Groups : Hydroxytyrosol is first protected by benzylation to form 4-O-Benzyl-3-hydroxytyrosol.
- Sulfonation : The protected compound undergoes sulfonation using agents like sulfur trioxide-pyridine complex to introduce the sulfate group.
- Deprotection : Finally, the benzyl protecting group is removed under hydrogenation conditions to yield the final product.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress in cells, which is crucial for maintaining cellular integrity.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and modulates immune responses, potentially benefiting conditions characterized by chronic inflammation .
- Neuroprotective Effects : The compound protects neurons from oxidative damage and apoptosis, likely through the activation of signaling pathways such as the Nrf2 pathway.
Antioxidant Properties
Research indicates that compounds derived from hydroxytyrosol exhibit strong antioxidant activities. For example, studies have shown that this compound can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in various cell types .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can significantly reduce inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests its potential application in treating inflammatory diseases .
Neuroprotective Effects
Animal studies indicate that the compound may protect against neurodegenerative conditions by reducing neuronal apoptosis and promoting cell survival pathways .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Rodent Models
A study evaluated the neuroprotective effects of hydroxytyrosol derivatives in rodent models subjected to oxidative stress. The results indicated that treatment with this compound resulted in:
Q & A
Q. What are the recommended synthetic strategies for 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of the phenolic hydroxyl group using sulfur trioxide-triethylamine complexes or chlorosulfonic acid under controlled anhydrous conditions . The benzyl protecting group is introduced via Williamson ether synthesis (using benzyl bromide and a base like NaH) to prevent undesired side reactions during sulfation. Sodium salt formation is achieved by neutralizing the sulfonic acid intermediate with NaOH. To optimize yields:
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol-water mixtures.
Purity (>95%) can be confirmed by elemental analysis and ¹H/¹³C NMR .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies the benzyl group (δ 4.8–5.2 ppm, singlet for -OCH₂C₆H₅) and aromatic protons. ¹³C NMR confirms sulfation (δ ~70–80 ppm for C-SO₃⁻) .
- LC-MS (ESI⁻) : Detects [M–Na]⁻ ion for molecular weight validation.
- FT-IR : Peaks at 1240 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S–O stretch) confirm sulfation .
- Elemental Analysis : Matches calculated C, H, S, and Na content .
Q. What storage conditions are essential to preserve the stability of this compound in laboratory settings?
- Methodological Answer : Store at 2–8°C in amber vials under desiccation (silica gel) to prevent hydrolysis of the sulfate ester. Avoid exposure to light, which can degrade the benzyl ether or phenolic moieties . For long-term storage (>6 months), lyophilize and keep at –20°C under argon.
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for sulfated phenolic compounds, such as conflicting enzyme inhibition results?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, ionic strength) or impurity interference. To resolve:
- Reproduce assays using standardized protocols (e.g., fixed substrate concentrations, controlled temperature).
- Validate compound purity via orthogonal methods (HPLC, DSC).
- Use isotopic labeling (e.g., ³⁵S-sulfate) to track metabolic stability in cellular models .
Comparative studies with structural analogs (e.g., resveratrol sulfates ) can isolate structure-activity relationships.
Q. What in vitro models are optimal for studying the intestinal absorption and metabolism of this compound?
- Methodological Answer :
- Caco-2 cell monolayers : Assess permeability (Papp) and efflux ratios to predict oral bioavailability.
- Hepatic microsomes/S9 fractions : Identify phase I/II metabolites (e.g., desulfation, glucuronidation) via LC-MS/MS.
- Gut microbiota co-cultures : Evaluate bacterial sulfatase activity, which may hydrolyze the sulfate moiety .
Method validation requires parallel in vivo pharmacokinetic studies in rodent models.
Q. How can computational modeling predict sulfation site reactivity in tyrosol derivatives, and what experimental validations are required?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate partial charges and Fukui indices to identify nucleophilic sites (e.g., phenolic -OH).
- Molecular Dynamics (MD) : Simulate solvent effects on sulfation kinetics.
Experimentally, synthesize predicted derivatives and compare sulfation efficiency via ³⁵S-radiolabeling or mass spectrometry . X-ray crystallography (if feasible) can resolve regioselectivity ambiguities.
Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Enables precise control of sulfonation exotherms and reduces side reactions.
- Enzymatic Sulfation : Use aryl sulfotransferases (e.g., SULT1A1) for regioselective modification under mild conditions .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
